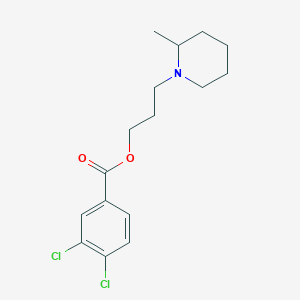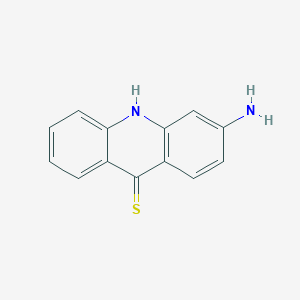
3-氨基-10H-吖啶-9-硫酮
描述
NSC680434,也称为 3-氨基硫代吖啶酮,是一种选择性细胞周期蛋白依赖性激酶 4 (CDK4) 抑制剂。该化合物已显示出显着的 神经保护和抗肿瘤作用。 它主要用于科学研究,以研究神经退行性疾病和癌症 .
科学研究应用
NSC680434 具有广泛的科学研究应用:
化学: 它被用作模型化合物来研究细胞周期蛋白依赖性激酶的抑制及其在细胞周期调控中的作用。
生物学: 该化合物用于研究神经元细胞中神经保护和凋亡的机制。
医学: NSC680434 被研究用于其在治疗神经退行性疾病和各种癌症中的潜在治疗作用。
作用机制
NSC680434 通过选择性抑制细胞周期蛋白依赖性激酶 4 (CDK4) 发挥作用。这种抑制会破坏细胞周期,导致癌细胞的细胞周期阻滞和凋亡。 该化合物还可以减轻海人酸诱导的小脑颗粒神经元凋亡,使其在神经退行性疾病的研究中非常有用 .
类似化合物:
硫代吖啶酮 (NSC521164): 另一种选择性细胞周期蛋白依赖性激酶 4 抑制剂,具有类似的抗肿瘤作用。
恶唑啉酮: 一种对细胞周期蛋白依赖性激酶 4 具有抑制作用的化合物,但具有不同的结构特性。
独特性: NSC680434 由于其对细胞周期蛋白依赖性激酶 4 的高选择性和其双重神经保护和抗肿瘤作用而具有独特性。 这使其成为癌症和神经退行性疾病研究中的一种有价值的化合物 .
生化分析
Biochemical Properties
3-amino-10H-acridine-9-thione plays a significant role in various biochemical reactions. It is known to interact with several enzymes, proteins, and other biomolecules. One of the key interactions is with cyclin-dependent kinase 4 (CDK4), where 3-amino-10H-acridine-9-thione acts as a selective inhibitor . This interaction is crucial as CDK4 is involved in cell cycle regulation, and its inhibition can lead to cell cycle arrest, making 3-amino-10H-acridine-9-thione a potential candidate for cancer therapy.
Cellular Effects
The effects of 3-amino-10H-acridine-9-thione on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the inhibition of CDK4 by 3-amino-10H-acridine-9-thione leads to the arrest of the cell cycle in the G1 phase, preventing cells from proliferating . This compound also affects gene expression by altering the transcriptional activity of genes involved in cell cycle regulation and apoptosis.
Molecular Mechanism
At the molecular level, 3-amino-10H-acridine-9-thione exerts its effects through several mechanisms. It binds to the active site of CDK4, inhibiting its kinase activity . This inhibition prevents the phosphorylation of the retinoblastoma protein (Rb), a crucial step in cell cycle progression. Additionally, 3-amino-10H-acridine-9-thione may interact with DNA, intercalating between base pairs and disrupting DNA replication and transcription processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-amino-10H-acridine-9-thione change over time. The compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under extreme conditions. Long-term studies have shown that 3-amino-10H-acridine-9-thione can have sustained effects on cellular function, including prolonged cell cycle arrest and induction of apoptosis .
Dosage Effects in Animal Models
The effects of 3-amino-10H-acridine-9-thione vary with different dosages in animal models. At low doses, the compound effectively inhibits CDK4 activity without causing significant toxicity . At higher doses, 3-amino-10H-acridine-9-thione may exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of optimizing dosage to balance efficacy and safety.
Metabolic Pathways
3-amino-10H-acridine-9-thione is involved in several metabolic pathways. It is metabolized primarily in the liver, where it undergoes phase I and phase II metabolic reactions . Enzymes such as cytochrome P450 oxidases play a crucial role in the oxidation of 3-amino-10H-acridine-9-thione, leading to the formation of various metabolites . These metabolites may have different biological activities and contribute to the overall effects of the compound.
Transport and Distribution
Within cells and tissues, 3-amino-10H-acridine-9-thione is transported and distributed through various mechanisms. It can diffuse across cell membranes due to its lipophilic nature . Additionally, transporters and binding proteins may facilitate its uptake and distribution within specific cellular compartments . The compound tends to accumulate in tissues with high metabolic activity, such as the liver and kidneys .
Subcellular Localization
The subcellular localization of 3-amino-10H-acridine-9-thione is critical for its activity and function. It is primarily localized in the nucleus, where it interacts with DNA and nuclear proteins . This localization is facilitated by specific targeting signals and post-translational modifications that direct the compound to the nucleus . The nuclear localization of 3-amino-10H-acridine-9-thione is essential for its role in modulating gene expression and cell cycle regulation.
准备方法
合成路线和反应条件: NSC680434 的合成涉及在特定条件下使 3-氨基吖啶酮与硫脲反应。该反应通常需要乙醇等溶剂,并在高温下进行以促进硫代吖啶酮结构的形成。
工业生产方法: 虽然工业生产方法的详细信息尚未公开,但可以通过优化反应条件(例如温度、溶剂选择和反应时间)来扩大合成过程,以确保化合物的高产率和纯度 .
化学反应分析
反应类型: NSC680434 主要由于氨基和硫基的存在而发生取代反应。这些反应可以通过各种试剂和条件来促进。
常用试剂和条件:
氧化: NSC680434 在过氧化氢或高锰酸钾等氧化剂存在下会发生氧化反应。
还原: 还原反应可以使用硼氢化钠或氢化铝锂等还原剂进行。
取代: 取代反应可以在适当条件下使用卤化剂或亲核试剂来促进。
主要产物: 从这些反应中形成的主要产物取决于所使用的特定试剂和条件。 例如,氧化可能导致亚砜或砜的形成,而还原可能产生胺或硫醇 .
相似化合物的比较
Thioacridone (NSC521164): Another selective inhibitor of cyclin-dependent kinase 4 with similar antitumor effects.
Oxindole: A compound with inhibitory effects on cyclin-dependent kinase 4, though with different structural properties.
Uniqueness: NSC680434 is unique due to its high selectivity for cyclin-dependent kinase 4 and its dual neuroprotective and antitumor effects. This makes it a valuable compound for research in both cancer and neurodegenerative diseases .
属性
IUPAC Name |
3-amino-10H-acridine-9-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2S/c14-8-5-6-10-12(7-8)15-11-4-2-1-3-9(11)13(10)16/h1-7H,14H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHMSGVQQFOFVAP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=S)C3=C(N2)C=C(C=C3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60394371 | |
| Record name | 3-amino-10H-acridine-9-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60394371 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
129821-08-5 | |
| Record name | 3-Aminothioacridone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0129821085 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Amino-9(10H)-thioacridone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=680434 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-amino-10H-acridine-9-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60394371 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



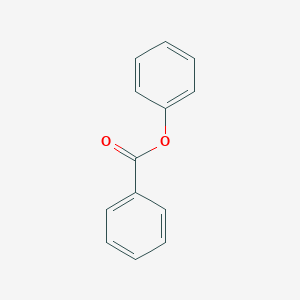
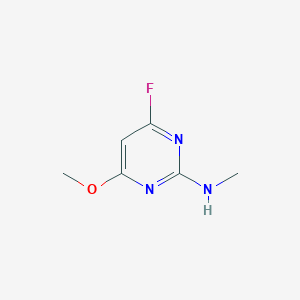
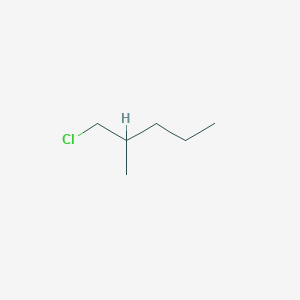
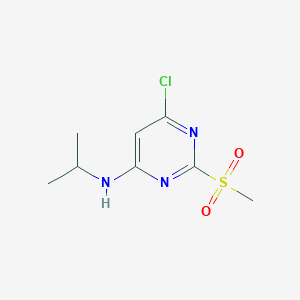

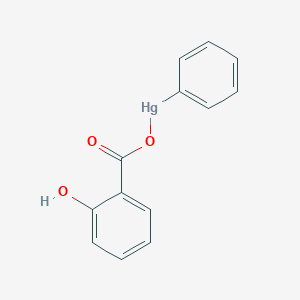
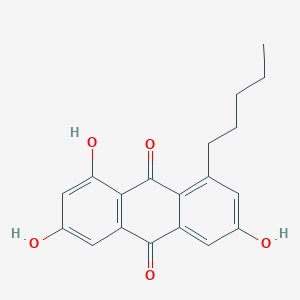

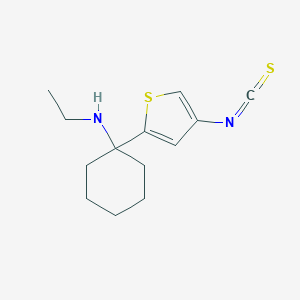
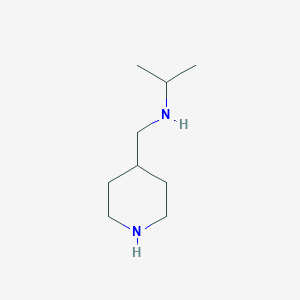

![(3As,5aR,6aR,6bS)-4-bromo-2,2-dimethyl-3a,5a,6a,6b-tetrahydrooxireno[2,3-g][1,3]benzodioxole](/img/structure/B166645.png)
